Product packaging for Linezolid N-Oxide(Cat. No.:CAS No. 189038-36-6)

Linezolid N-Oxide

Cat. No.: B601334
CAS No.: 189038-36-6
M. Wt: 353.35
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Description

Overview of the Oxazolidinone Class of Antimicrobials

The oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. scirp.orgtaylorandfrancis.com This class of drugs is effective against a wide range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). scirp.orgnih.gov The mechanism of action for oxazolidinones is unique; they bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, a critical step in bacterial protein synthesis. nih.govmdpi.comnih.gov This distinct mechanism minimizes the chances of cross-resistance with other antibiotic classes. nih.gov The chemical structure of oxazolidinones features a core 2-oxazolidone ring, with specific substitutions at the C5 and N-aryl positions being crucial for their antibacterial activity. scirp.orgmdpi.com

Linezolid (B1675486) as a Parent Compound: Structural Framework and Antimicrobial Relevance

Linezolid was the first oxazolidinone antibiotic to be approved for clinical use. drugbank.comtandfonline.com Its structure consists of an oxazolidinone ring with an N-3-fluoro-4-(morpholin-4-yl)phenyl group and an acetamidomethyl group at the 5-position. nih.gov This specific configuration is essential for its potent activity against a spectrum of Gram-positive pathogens. asm.org Linezolid is particularly valuable for treating serious infections caused by resistant bacteria. wikipedia.orgnih.gov It works by binding to the 23S ribosomal RNA on the 50S subunit, thereby inhibiting the initiation of bacterial protein synthesis. nih.govdrugbank.com

Fundamental Principles of Drug Metabolism and Metabolite Characterization in Pharmaceutical Sciences

Drug metabolism is the process by which the body breaks down and eliminates drugs. bioivt.com These biotransformation reactions, primarily occurring in the liver and intestines, are categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. allucent.com Cytochrome P450 enzymes are key players in Phase I metabolism. allucent.com The study of a drug's metabolic fate, known as metabolite profiling and identification (MetID), is a critical component of drug development. wuxiapptec.comnih.gov It helps in understanding the drug's efficacy, safety, and potential for drug-drug interactions. bioivt.comnih.gov The identification of metabolites is typically carried out using radiolabeled parent drugs, followed by analysis of biological samples with techniques like chromatography and mass spectrometry. allucent.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20FN3O5 B601334 Linezolid N-Oxide CAS No. 189038-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFKNYFIQWSUNN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189038-36-6
Record name Linezolid N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189038366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINEZOLID N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JD2DSM8PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Pathways of Linezolid N Oxide Biotransformation

Enzymatic and Non-Enzymatic Contributions to N-Oxidation

The metabolism of linezolid (B1675486) is a complex process involving both enzymatic and non-enzymatic pathways. While early research suggested a minimal role for cytochrome P450 (CYP) enzymes, more recent studies have identified specific isoforms that contribute to its oxidative metabolism. researchgate.netdrugbank.com Concurrently, a significant portion of linezolid's transformation occurs through non-enzymatic chemical oxidation. biocon.comresearchgate.netnih.gov

Initial in vitro studies struggled to pinpoint specific CYP enzymes responsible for linezolid oxidation. researchgate.netcapes.gov.br However, later research identified CYP2J2, CYP4F2, and CYP1B1 as catalysts for the 2-hydroxylation and de-ethyleneation of the morpholine (B109124) ring of linezolid. researchgate.net Flavin-containing monooxygenases (FMOs) were also investigated as potential contributors to linezolid metabolism, but studies have largely excluded them as major players in its oxidation. researchgate.netcapes.gov.br FMOs are known to oxygenate compounds with nitrogen or sulfur, utilizing NADPH and molecular oxygen, but their role in linezolid's N-oxidation appears to be minor. nih.govnih.gov

In vitro experiments using human liver microsomes demonstrated that linezolid is oxidized to a single primary metabolite, identified as hydroxylinezolid (M1). researchgate.netcapes.gov.brnih.gov The formation of M1 was found to be dependent on the presence of microsomal protein. capes.gov.brnih.govpharmacompass.com Over a wide range of concentrations, the production of M1 followed first-order, non-saturable kinetics. capes.gov.brnih.gov Despite these observations, initial attempts to identify the specific enzymes responsible for M1 formation using conventional in vitro techniques were unsuccessful. researchgate.netcapes.gov.br

The formation of hydroxylinezolid (M1) in human liver microsomes is dependent on the cofactor NADPH. researchgate.netcapes.gov.brnih.govpharmacompass.com This dependence suggests the involvement of an NADPH-dependent enzymatic system in the oxidative metabolism of linezolid. researchgate.net It has been proposed that a lack of NADPH can lead to decreased formation of hydroxylinezolid, thereby inhibiting the elimination of linezolid. nih.gov Linezolid itself may impact NADPH availability by inhibiting cytochrome c-oxidase activity, which is necessary for the reduction of NADP to NADPH. nih.gov

The formation of linezolid metabolites has been shown to be influenced by pH. researchgate.netcapes.gov.br Studies have indicated that the optimal condition for the formation of hydroxylinezolid (M1) is a basic pH of 9.0. researchgate.netcapes.gov.br This finding suggests the possible involvement of an uncharacterized P450 enzyme or an alternative microsomal-mediated oxidative pathway that functions optimally under alkaline conditions. researchgate.netcapes.gov.br In contrast, the accumulation of linezolid within Staphylococcus aureus was not significantly affected by changes in pH from 7.4 to 5.5. researchgate.net

A significant portion of linezolid metabolism occurs through non-enzymatic chemical oxidation of the morpholine ring. researchgate.netresearchgate.net This process leads to the formation of two primary inactive, ring-opened carboxylic acid metabolites: an aminoethoxyacetic acid metabolite (PNU-142300) and a hydroxyethyl (B10761427) glycine (B1666218) metabolite (PNU-142586). researchgate.netresearchgate.net The formation of the major metabolite, PNU-142586, is believed to be the rate-limiting step in the clearance of linezolid and is susceptible to chemical oxidation by reactive oxygen species. researchgate.net In vitro studies have confirmed that the formation of the hydroxyethyl glycine metabolite occurs via a non-enzymatic chemical oxidation mechanism. biocon.comnih.gov This non-enzymatic pathway is thought to be mediated by the chemical oxidation of linezolid to an unstable hemiacetal, PNU-143011, which is a precursor to PNU-142586. fda.govbris.ac.uk

Investigation of Cytochrome P450 Isoforms and Flavin-Containing Monooxygenases in N-Oxidation

Dependence on Cofactors (e.g., NADPH)

Characterization of Metabolic Cascades and Intermediates Preceding N-Oxide Formation

The biotransformation of linezolid involves a cascade of reactions that precede the formation of the final N-oxide metabolites. The initial and key step in the metabolic pathway is the oxidation of the morpholine ring of linezolid. researchgate.netwikipedia.org This oxidation can occur through both enzymatic and non-enzymatic routes.

One of the primary intermediates formed is hydroxylinezolid (M1), which results from the oxidation of linezolid in human liver microsomes. researchgate.netcapes.gov.brnih.gov This intermediate is a precursor to the main circulating metabolites. researchgate.net

The non-enzymatic pathway involves the chemical oxidation of linezolid to an unstable hemiacetal intermediate, PNU-143011. fda.govbris.ac.uk This intermediate is then further processed. In vivo, it can be either reduced or oxidized enzymatically. bris.ac.uk Oxidation of PNU-143011 leads to the formation of PNU-142586, the major urinary metabolite, via what is termed the lactone pathway. bris.ac.uk

Another metabolic route, the lactam pathway, also exists. sciex.com The relative importance of the lactone and lactam pathways varies between species. bris.ac.uk In humans, the lactone pathway is favored. bris.ac.uk The breakdown of linezolid through the lactam pathway involves the intermediate PNU-143131. sciex.com

The two major, inactive, ring-opened carboxylic acid metabolites that are ultimately formed and excreted are the aminoethoxyacetic acid metabolite (PNU-142300) and the hydroxyethyl glycine metabolite (PNU-142586). researchgate.netresearchgate.netresearchgate.net

Influence of Enzyme Induction and Inhibition on Linezolid N-Oxide Biotransformation Kinetics (In Vitro Studies)

The biotransformation of linezolid, particularly the oxidative pathways that lead to its primary metabolites, including potential N-oxide species, is influenced by the activity of specific metabolic enzymes. In vitro studies using human liver microsomes (HLMs) have been crucial in elucidating the impact of enzyme inhibitors on the kinetics of these biotransformation processes. These studies help in understanding the potential for drug-drug interactions and the specific enzymes responsible for linezolid's metabolic clearance.

Initial in vitro investigations using conventional techniques were unable to pinpoint a specific cytochrome P-450 (CYP) enzyme responsible for the oxidation of linezolid. researchgate.netnih.gov In these early studies, a range of inhibitors and substrates for various major CYP enzymes did not inhibit the formation of the primary oxidative metabolite, hydroxylinezolid. researchgate.netnih.gov Furthermore, linezolid itself did not show any significant inhibitory activity towards major CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. researchgate.netnih.gov This led to the initial belief that linezolid's metabolism was largely independent of the CYP450 system, suggesting a low probability of metabolic drug-drug interactions. researchgate.netresearchgate.net

However, more recent and expanded in vitro investigations have identified that less common P450 enzymes play a significant role in the oxidative metabolism of linezolid. researchgate.net Re-evaluation of linezolid's metabolism with a broader panel of recombinant human P450 enzymes and selective inhibitors has provided new insights. researchgate.netresearchgate.net These studies have demonstrated that enzymes such as CYP2J2, CYP4F2, and CYP1B1 are involved in the hydroxylation of linezolid. researchgate.net

In vitro experiments using selective chemical inhibitors for these P450 enzymes in pooled human liver microsomes have been conducted to estimate the relative contribution of each enzyme to the hepatic metabolism of linezolid. researchgate.net The findings from these inhibition studies suggest that CYP2J2 and CYP4F2 are the primary contributors, each accounting for approximately 50% of the oxidative metabolic clearance of linezolid. researchgate.net The involvement of these particular enzymes helps to explain why inhibitors of more common CYPs had no effect in earlier studies and why linezolid has a low potential for typical metabolic drug interactions. researchgate.net

The following tables summarize the findings from in vitro inhibition studies on linezolid's oxidative metabolism.

Table 1: Effect of Various Cytochrome P-450 Inhibitors on Linezolid Oxidation in Human Liver Microsomes (Early Studies)

CYP Enzyme TargetInhibitor/Substrate UsedObserved Effect on Metabolite FormationReference
Various CYPsMultiple selective inhibitorsNo significant inhibition researchgate.net, nih.gov

This table represents early findings where conventional screening did not identify a specific P450 enzyme involved in linezolid's oxidation.

Table 2: Relative Contribution of Specific CYP Isoforms to Linezolid Metabolism Based on In Vitro Inhibition Analysis (Recent Studies)

EnzymeSelective Inhibitor UsedEstimated Contribution to Linezolid MetabolismReference
CYP2J2Specific chemical inhibitor~50% researchgate.net
CYP4F2Specific chemical inhibitor~50% researchgate.net
Other CYPs (e.g., CYP1A1, CYP2C8, CYP2D6, CYP3A4)Various inhibitorsMinor contribution researchgate.net, researchgate.net

This table reflects recent research identifying the significant roles of CYP2J2 and CYP4F2 in the oxidative metabolism of linezolid.

Regarding enzyme induction, in vitro data is less specific concerning this compound biotransformation. While the chronic use of certain substances can induce the expression of enzymes like CYP3A4, early studies concluded that major CYPs have a minimal role in linezolid metabolism. researchgate.nethiv-druginteractions.org However, the co-administration of linezolid with a strong CYP3A4 inducer like rifampicin (B610482) has been observed to shorten the time to reach maximum concentration of linezolid in some studies, suggesting some potential influence on its pharmacokinetics, although the direct impact on N-oxide formation kinetics from in vitro induction studies is not clearly detailed. researchgate.net It is important to note that while in vitro studies with enzyme inhibitors provide valuable mechanistic insights, the clinical relevance of these findings depends on various factors. labcorp.com

Synthetic Methodologies and Chemical Derivatization of Linezolid N Oxide

Chemical Synthesis Approaches for Reference Standard Generation

The generation of high-purity Linezolid (B1675486) N-oxide as a reference standard is primarily achieved through the controlled oxidation of linezolid. This process involves the selective oxidation of the nitrogen atom in the morpholine (B109124) ring of the linezolid molecule.

The synthesis of Linezolid N-oxide typically involves the direct oxidation of linezolid. researchgate.netcu.edu.eg While specific proprietary methods may vary, a common approach is the use of an oxidizing agent in a suitable solvent system. Studies on the degradation of linezolid have identified the N-oxide of the morpholine moiety as an oxidative degradation product. researchgate.netcu.edu.eg This suggests that reagents capable of N-oxidation are employed.

For the synthesis of N-oxide containing heterocycles in general, various reagents and conditions have been described. acs.orgresearchgate.net These often involve the use of oxidizing agents in solvents like dichloromethane (B109758) (DCM) or ethanol, with reaction progress monitored by techniques such as thin-layer chromatography (TLC). acs.org

A patented method for a related synthesis involves using a catalyst like tetramethyl piperidinyloxyl nitride oxide with sodium hypochlorite (B82951) solution in dichloromethane at temperatures between 0-10°C. google.com Although this specific patent is for the synthesis of a linezolid precursor, it highlights the types of reagents and conditions that can be applicable in related oxidative transformations.

Table 1: Illustrative Reagents and Conditions for N-Oxidation Reactions

Reagent/CatalystSolventTemperatureMonitoring Technique
Sodium Hypochlorite/Tetramethyl piperidinyloxyl nitride oxideDichloromethane0-10°CLiquid Chromatography
Oxidizing AgentDichloromethane/EthanolRoom TemperatureThin-Layer Chromatography

This table is for illustrative purposes and based on general N-oxidation methodologies and related synthesis. Specific conditions for this compound synthesis may vary.

The synthesis of this compound from linezolid inherently preserves the stereochemistry of the parent molecule, as the chiral center at the C5 position of the oxazolidinone ring is not directly involved in the N-oxidation reaction. Linezolid itself is the (S)-enantiomer. rxlist.com Therefore, the resulting this compound is (S)-4-{4-[5-(Acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl}morpholine 4-oxide. synzeal.com The synthesis is stereospecific in that the (S)-configuration of the linezolid starting material dictates the (S)-configuration of the final N-oxide product. Chiral high-performance liquid chromatography (HPLC) methods have been developed for the enantiomeric separation of linezolid, which could also be applied to verify the enantiomeric purity of this compound. cu.edu.eg

Achieving high purity for this compound intended as a reference standard is critical. Common purification techniques include:

Column Chromatography: This is a standard method for purifying organic compounds. For N-oxide containing heterocycles, silica (B1680970) gel column chromatography is often used, with mobile phases consisting of solvents like methanol (B129727), ethyl acetate, dichloromethane, and hexane. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is used to confirm the purity of the final compound, with purity levels often exceeding 98.5%. acs.org It can also be used as a purification technique (preparative HPLC) to isolate the desired compound from reaction mixtures.

Recrystallization: This technique can be used to obtain highly pure crystalline material, assuming a suitable solvent system can be found.

The purity of the synthesized this compound is typically confirmed by HPLC, and its structure is verified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgrjlbpcs.com

Stereoselective Synthesis of N-Oxide Derivatives

Derivatization Techniques for Enhanced Analytical Detection and Characterization

While direct detection of this compound is possible using methods like HPLC-UV and LC-MS, derivatization can sometimes be employed to enhance detection sensitivity or to make the molecule more amenable to a particular analytical technique. cu.edu.egresearchgate.net However, for this compound, direct detection is more common.

In the broader context of analyzing related compounds, derivatization is sometimes necessary. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis of metabolites, derivatization reagents like N-Methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) with trimethylchlorosilane (TMCS) are used to make the compounds volatile enough for GC analysis. nih.gov While not specifically reported for this compound, this illustrates a potential, though not standard, approach.

For the most part, the focus for this compound analysis remains on highly sensitive direct detection methods like LC-MS/MS, which can provide excellent specificity and low limits of detection without the need for derivatization. cu.edu.eg

Isolation Protocols for this compound from Biological Matrices (Pre-clinical/Research Models)

The isolation of this compound from biological matrices such as plasma and urine is essential for pharmacokinetic and metabolism studies. The primary methods used are based on liquid chromatography.

Protein Precipitation: A common first step in preparing plasma samples for analysis is protein precipitation. This is often achieved by adding a solvent like methanol or perchloric acid to the plasma sample. researchgate.netnih.gov The precipitated proteins are then removed by centrifugation, and the resulting supernatant, containing the analyte of interest, is further processed.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can be used to isolate and concentrate the analyte from the biological matrix. A fully automated SPE method using an OASIS HLB cartridge has been described for the extraction of linezolid from plasma and bronchoalveolar lavage fluid. nih.gov This type of method could be adapted for the isolation of this compound.

Liquid-Liquid Extraction (LLE): LLE is another technique that can be used to separate the analyte from the biological matrix based on its differential solubility in two immiscible liquids.

Following extraction, the samples are typically analyzed by HPLC with UV or MS detection. researchgate.netnih.gov

Table 2: Example of an HPLC Method for Linezolid Analysis in Plasma

ParameterCondition
Extraction Method Protein precipitation with methanol. researchgate.net
Chromatographic Column C18 column (e.g., Zorbax C18, 150 mm x 4.6 mm, 5 µm). researchgate.net
Mobile Phase Acetonitrile (B52724) / 0.05 M phosphate (B84403) buffer, pH 4.5 (30:70 v/v). researchgate.net
Flow Rate 1.2 mL/min. researchgate.net
Detection Photodiode array (PDA) detector at 256 nm. researchgate.net

This table shows an example of a validated HPLC method for linezolid in human plasma, which would be a starting point for the analysis of its N-oxide metabolite.

Advanced Analytical Techniques for Detection, Quantification, and Structural Elucidation of Linezolid N Oxide

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental to separating Linezolid (B1675486) N-Oxide from its parent compound, Linezolid, and other related substances. The development and validation of these methods are governed by international guidelines to ensure reliability, accuracy, and precision.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Linezolid and its degradation products, including Linezolid N-Oxide. cu.edu.eg Various HPLC methods have been developed, often employing reversed-phase columns and UV detection. internationaljournalssrg.orgresearchgate.net

A typical HPLC method for separating Linezolid from its alkaline and oxidative degradation products, such as this compound, might utilize a C18 column. cu.edu.eg One such method employed a mobile phase consisting of acetonitrile (B52724) and 0.15% triethylamine (B128534) (pH adjusted to 3.5) in a 30:70 (v/v) ratio, with a flow rate of 1.0 mL/min and UV detection at 254 nm. cu.edu.eg Under these conditions, the retention times for the alkaline degradation product, this compound (OXD), and Linezolid were approximately 2.73, 3.21, and 4.52 minutes, respectively. cu.edu.eg Method validation according to ICH guidelines demonstrated linearity over a concentration range of 5–80 µg/mL. cu.edu.eg

Another study reported an HPLC method using a C18 column with a mobile phase of methanol (B129727) and pH 3.0 phosphate (B84403) buffer (45:55, v/v), achieving a retention time for Linezolid of 4.95 minutes. internationaljournalssrg.org This method was validated for linearity in the range of 30.21-90.62 µg/mL, with a correlation coefficient of 1.000. internationaljournalssrg.org While these methods focus on the parent drug, they establish the foundation for resolving and quantifying related impurities like this compound.

Table 1: Example HPLC Method Parameters for Linezolid and its Degradation Products

ParameterCondition 1Condition 2
Stationary Phase Phenomenex C18 (250 X 4.6 mm, 5 µm) cu.edu.egInert sustain C18 (250×4.6 mm, 5µ) internationaljournalssrg.org
Mobile Phase Acetonitrile: 0.15% Triethylamine (pH 3.5) (30:70, v/v) cu.edu.egMethanol: Phosphate Buffer (pH 3.0) (45:55, v/v) internationaljournalssrg.org
Flow Rate 1.0 mL/min cu.edu.eg1.0 mL/min internationaljournalssrg.org
Detection UV at 254 nm cu.edu.egUV at 251 nm internationaljournalssrg.org
Retention Time (Linezolid) 4.52 min cu.edu.eg4.95 min internationaljournalssrg.org
Retention Time (this compound) 3.21 min cu.edu.egNot Reported

This table presents data from separate studies and is for illustrative purposes.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UPLC systems, utilizing sub-2 µm particle columns, are well-suited for the analysis of drug metabolites.

A validated UPLC-MS/MS method was developed for the simultaneous measurement of Linezolid and its major metabolite, PNU-142300 (a precursor to this compound in some metabolic pathways), in human serum. nih.gov This method employed an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) with a gradient elution program. nih.gov The mobile phase consisted of acetonitrile and 0.1% formic acid in water, with a flow rate of 0.40 mL/min. nih.gov This assay demonstrated excellent linearity and sensitivity, with a lower limit of quantification (LLOQ) established for the metabolites. nih.gov The total run time was significantly short, highlighting the efficiency of UPLC. nih.gov

Thin Layer Chromatography (TLC) followed by densitometric analysis provides a simpler, alternative chromatographic method for the separation and quantification of Linezolid and its degradation products. researchgate.net

For the separation of Linezolid from its alkaline and oxidative degradation products, a method was developed using silica (B1680970) gel 60 F254 TLC plates. cu.edu.eg A developing system of chloroform:ethanol (5:2, v/v) achieved satisfactory separation, allowing for densitometric determination of the separated bands at 254 nm. cu.edu.eg Another study utilized isobutanol:ammonia (9:1 v/v) as the mobile phase for the separation of Linezolid from its alkaline degradation product. researchgate.net These methods, validated according to ICH guidelines, offer a cost-effective approach for stability-indicating assays. cu.edu.egresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications

Mass Spectrometric Applications

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites like this compound. cu.edu.eg When coupled with liquid chromatography, it provides unparalleled specificity and sensitivity.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. This technique is crucial for confirming the identity of metabolites and degradation products. In studies of Linezolid degradation, LC-MS has been used to identify the structures of various products. cu.edu.eg For instance, mass spectral data confirmed the molecular weight of this compound (OXD) by showing a molecular ion peak at m/z 354, distinguishing it from the intact Linezolid (m/z 338) and its alkaline degradation product (m/z 295). cu.edu.eg

Tandem Mass Spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity by performing multiple stages of mass analysis. researchgate.net This technique is the gold standard for quantifying low levels of drugs and metabolites in complex biological matrices. nih.govmdpi.com

A UPLC-MS/MS assay for Linezolid and its metabolite PNU-142300 utilized multiple reaction monitoring (MRM) mode for detection. nih.gov Specific ion transitions were monitored for each compound: m/z 338.01 → 296.03 for Linezolid and m/z 369.96 → 327.98 for the metabolite. nih.gov This highly selective detection method resulted in excellent linearity over the calibration range and achieved a low LLOQ of 0.05 µg/mL for the metabolite. nih.gov The precision and accuracy of the method were found to be well within the accepted bioanalytical guidelines. nih.gov

Another LC-MS/MS method for the simultaneous determination of Linezolid and Tedizolid in human plasma also employed MRM for quantification, demonstrating the robustness and reliability of this technique for therapeutic drug monitoring and pharmacokinetic studies. jst.go.jp

Table 2: UPLC-MS/MS Method Validation Data for a Linezolid Metabolite

ParameterResult
Linearity Range 0.05–100 µg/ml nih.gov
Correlation Coefficient (r²) 0.9978 nih.gov
Lower Limit of Quantification (LLOQ) 0.05 µg/ml nih.gov
Intra-day Precision (%CV) < 14.2% nih.gov
Inter-day Precision (%CV) < 11.1% nih.gov
Accuracy -9.7% to 12.8% nih.gov

Data is for the metabolite PNU-142300 as reported in the cited study. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of drug metabolites like this compound. numberanalytics.com It provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between isobaric compounds. mdpi.com The primary role of HRMS in identifying this compound is to confirm the mass shift resulting from the addition of a single oxygen atom to the parent Linezolid molecule.

The Linezolid molecule (C₁₆H₂₀FN₃O₄) has a monoisotopic mass of 337.1438 g/mol . The formation of this compound (C₁₆H₂₀FN₃O₅) involves the oxidation of the nitrogen atom within the morpholine (B109124) ring. cu.edu.eglgcstandards.com This modification results in a mass increase of approximately 15.9949 Da (the mass of one oxygen atom). HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure this mass difference with high precision, typically within 5 ppm. csic.es

Studies on Linezolid degradation have identified the morpholinyl-ring as a primary site for transformation reactions. researchgate.netnih.gov Mass spectrometry analysis of the oxidative degradation product shows a molecular ion peak at m/z 354, which corresponds to the protonated molecule [M+H]⁺ of this compound (calculated exact mass of 353.1387 for the neutral molecule). cu.edu.eglgcstandards.com

Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments. numberanalytics.com By inducing fragmentation of the precursor ion (m/z 354), a characteristic fragmentation pattern is generated. This pattern can be compared to that of the parent drug, Linezolid, to pinpoint the site of modification. researchgate.net The fragmentation of the morpholine ring in this compound will produce fragment ions that are 16 Da heavier than the corresponding fragments of Linezolid, confirming that the oxidation occurred on the morpholine moiety. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While HRMS provides strong evidence for the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule. researchgate.netuw.edu.pl Both ¹H NMR and ¹³C NMR are crucial for verifying the structure of this compound. rjlbpcs.comsynthinkchemicals.com

The oxidation of the morpholine nitrogen to an N-oxide introduces significant changes in the local electronic environment, which are observable in the NMR spectrum. researchgate.net

¹H NMR: The protons on the carbons adjacent to the newly formed N-oxide group (the α-methylene protons of the morpholine ring) experience a deshielding effect. This is due to the electronegativity of the oxygen atom, which withdraws electron density. Consequently, their signals are shifted downfield (to a higher ppm value) compared to their positions in the spectrum of the parent Linezolid.

¹³C NMR: Similarly, the carbon atoms adjacent to the N-oxide group are also deshielded, leading to a downfield shift in their respective signals in the ¹³C NMR spectrum.

By comparing the ¹H and ¹³C NMR spectra of the metabolite with those of the parent Linezolid, the precise location of the oxidation can be confirmed. The rest of the molecule's spectral signals would remain largely unchanged, isolating the modification to the morpholine ring. While detailed spectral data for this compound is proprietary or found within specific research, reference standards and their accompanying characterization data, including NMR, are available from commercial suppliers. synthinkchemicals.com

Method Validation Parameters for Bioanalytical Assays

The quantification of this compound in biological matrices requires fully validated bioanalytical methods to ensure reliable and reproducible results. Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eujst.go.jp The key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). pharmacompass.com

While specific validation reports for this compound assays are not always publicly available, the parameters established for Linezolid assays in various biological fluids provide a strong reference for the expected performance of an assay for its N-oxide metabolite.

Table 1: Representative Method Validation Parameters from Linezolid Bioanalytical Assays

Parameter Matrix Analytical Method Finding Reference
Specificity Human Plasma, Urine HPLC-UV No interference from endogenous compounds or other drugs. mdpi.com
Linearity Human Plasma HPLC-UV 0.2 to 48 mg/L (r² = 0.9996) researchgate.netresearchgate.net
Human Plasma UPLC-MS/MS 0.5 to 50 µg/mL (r² > 0.998) jst.go.jp
Human Serum UPLC-MS/MS 0.01 to 20 µg/mL (r² = 0.9985) nih.gov
Accuracy Human Plasma UPLC-MS/MS -8.77% to 5.72% (Inter-day) jst.go.jp
Human Serum UPLC-MS/MS -9.7% to 12.8% nih.gov
Human Plasma HPLC-UV -0.33% to 8.18% researchgate.net
Precision (RSD%) Human Plasma UPLC-MS/MS 3.61% to 11.41% (Inter-day) jst.go.jp
Human Serum UPLC-MS/MS < 14.2% (Intra- and Inter-day) nih.gov
Human Plasma HPLC-UV 2.83% to 8.16% (Intra- and Inter-day) researchgate.net
LOD/LOQ Human Plasma HPLC-UV LOD: 0.037 µg/mL; LOQ: 0.112 µg/mL researchgate.net
Human Plasma UPLC-MS/MS LOQ: 0.5 µg/mL jst.go.jp

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the assay results are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the nominal or true value, often expressed as percent relative error (%RE). jst.go.jp

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings, expressed as the relative standard deviation (%RSD). jst.go.jp

Limits of Detection/Quantification (LOD/LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Comprehensive Sample Preparation Strategies for Diverse Biological Matrices

Effective sample preparation is crucial for removing interferences from complex biological matrices and concentrating the analyte before analysis. The choice of technique depends on the matrix (e.g., plasma, urine, tissue homogenates) and the analytical method used. mdpi.comuj.edu.pl Common strategies for oxazolidinones like Linezolid and its metabolites include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). pharmacompass.comresearchgate.net

Protein Precipitation (PPT): This is a rapid and simple method primarily used for plasma and serum samples. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) to the sample to denature and precipitate proteins. researchgate.netresearchgate.net After centrifugation, the supernatant containing the analyte is injected into the analytical system. While fast, it may be less clean than other methods, potentially leading to matrix effects in LC-MS/MS analysis.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that provides cleaner extracts and allows for analyte concentration. nih.gov The sample is loaded onto a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For Linezolid and its metabolites, reversed-phase SPE cartridges (e.g., Oasis HLB) are commonly used. researchgate.netnih.gov This technique is suitable for plasma, urine, and tissue homogenates. psu.edu

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent). It can provide very clean extracts but is often more labor-intensive and uses larger volumes of organic solvents compared to modern microextraction techniques.

Table 2: Sample Preparation Strategies for Linezolid and its Metabolites

Preparation Technique Biological Matrix Description Advantages Disadvantages Reference
Protein Precipitation Plasma, Serum Addition of acetonitrile, methanol, or perchloric acid to precipitate proteins. Fast, simple, inexpensive. Less clean extracts, potential for matrix effects. researchgate.netresearchgate.netjst.go.jp
Solid-Phase Extraction (SPE) Plasma, Urine, Tissue Homogenates, Bronchoalveolar Lavage Analyte is retained on a solid sorbent (e.g., Oasis HLB) while interferences are washed away. High recovery, clean extracts, can concentrate analyte. More time-consuming and costly than PPT. researchgate.netnih.gov

| Liquid-Liquid Extraction (LLE) | Plasma, Urine | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Provides very clean extracts. | Labor-intensive, requires larger solvent volumes. | mdpi.com |

Pre Clinical Pharmacokinetic and Disposition Studies of Linezolid N Oxide

Absorption and Distribution Profiles in Animal Models and In Vitro Systems

Pre-clinical studies in various animal models, including mice, rats, and dogs, have been instrumental in characterizing the absorption and distribution of Linezolid (B1675486) and its metabolites. nih.gov Following oral administration, Linezolid is rapidly absorbed. nih.gov

Studies in animal models have demonstrated that Linezolid distributes well into various tissues. hres.ca The volume of distribution at steady-state (Vss) is noted to be approximately equal to the total body water, indicating extensive tissue penetration. nih.gov This wide distribution includes tissues such as the lung, muscle, fat, and bone. oup.com In rabbits, the tissue distribution of two novel oxazolidinone derivatives, PH027 and PH051, was found to be higher than that of Linezolid in all investigated tissues. mdpi.com

Antibiotics can accumulate in tissues like muscles and organs. nih.gov However, specific studies on Linezolid N-Oxide accumulation patterns in various tissues are not extensively detailed in the provided search results. One study in rats with hepatic or renal impairment showed that Linezolid did not accumulate in the brain, heart, lung, liver, kidney, or small intestinal tissues. researchgate.net

Table 1: Tissue Distribution of Linezolid in Animal Models

Animal ModelKey Findings
Rat No significant accumulation of Linezolid in major organs, even with hepatic or renal impairment. researchgate.net
Rabbit Tissue distribution of novel oxazolidinone derivatives (PH027 and PH051) was higher than Linezolid. mdpi.com
General Linezolid distributes well to well-perfused tissues. hres.ca

This table summarizes key findings on the tissue distribution of Linezolid in different animal models based on the provided search results. Data specific to this compound is limited.

The ability of a drug to cross the blood-brain barrier (BBB) is critical for treating central nervous system (CNS) infections. Linezolid has been shown to have good penetration into the cerebrospinal fluid (CSF) and brain tissue. researchgate.netasm.org

A study in mice investigated the impact of BBB disruption on Linezolid's penetration into the CSF. nih.govnih.gov The results indicated that the penetration ratio of Linezolid was not significantly affected by BBB disruption induced by lipopolysaccharide. nih.govnih.gov The CSF penetration ratio, calculated as the ratio of the area under the curve (AUC) in CSF to that in plasma, was approximately 46% in both the control and the lipopolysaccharide-treated groups. nih.govnih.gov

Another study in neurosurgical patients reported CSF-to-serum and brain-to-serum ratios of approximately 69.6% and 44.7%, respectively, demonstrating good penetration. researchgate.net A physiologically based pharmacokinetic (PBPK) model predicted a mean cranial penetration ratio of 0.69 at steady-state. mdpi.com

Tissue Distribution Studies and Accumulation Patterns (Animal Models)

Elimination Pathways and Excretion Kinetics in Pre-clinical Models

The elimination of Linezolid and its metabolites occurs primarily through renal excretion. nih.gov Following administration, a significant portion of the dose is recovered in the urine as both the parent drug and its metabolites. drugbank.comnih.gov

Linezolid is metabolized into two primary inactive metabolites, PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) metabolite) and PNU-142300 (an aminoethoxyacetic acid metabolite). nih.govasm.org These metabolites, along with the parent drug, are mainly excreted through the kidneys. nih.gov In humans, approximately 30% of a dose is excreted as unchanged Linezolid, while 40% and 10% are excreted as PNU-142586 and PNU-142300, respectively. nih.gov The renal clearance of Linezolid itself is relatively low, suggesting tubular reabsorption. drugbank.comnih.gov In pre-clinical models, renal excretion is also a major route of elimination for both the parent drug and its metabolites. nih.gov Animal models are frequently used to predict the route of drug elimination in humans. escholarship.org

While renal excretion is the primary elimination route, some excretion occurs via the feces. drugbank.comnih.gov In humans, a small percentage of the administered dose is found in the feces, primarily as metabolites. drugbank.com Studies in rats have indicated minimal biliary excretion of Linezolid. fda.gov However, a study in liver transplant patients showed very high concentrations of Linezolid in the bile, suggesting significant biliary penetration in this specific population. nih.gov

Renal Clearance Mechanisms of Metabolites

Interplay between Parent Drug (Linezolid) and Metabolite (this compound) Pharmacokinetics in Pre-clinical Systems

The pharmacokinetics of Linezolid and its metabolites are interconnected. The formation of the metabolites is a key step in the clearance of the parent drug. nih.govnih.govpsu.edu

In rats, a study investigating the pharmacokinetic interaction between Linezolid and grapefruit juice showed that co-administration resulted in higher plasma levels of Linezolid. farmaciajournal.com This suggests an interaction at the level of absorption or first-pass metabolism, potentially involving P-glycoprotein inhibition, rather than an effect on elimination. farmaciajournal.com

Studies in rats with induced hepatic or renal impairment demonstrated that the pharmacokinetic profiles of Linezolid and its two major metabolites were altered, though no accumulation of Linezolid was observed in major tissues. researchgate.net In vitro studies with rat hepatocytes from these models showed a decrease in the hepatic clearance of Linezolid. researchgate.net This indicates that both liver and kidney function can influence the pharmacokinetic relationship between Linezolid and its metabolites.

Pharmacokinetic Modeling Approaches for Metabolite Disposition (Pre-clinical)

While direct modeling of the transient this compound intermediate is not extensively detailed in published pre-clinical research, the disposition of its resultant metabolites is often characterized using population pharmacokinetic (PopPK) models. nii.ac.jpnih.gov These models are typically developed concurrently with the parent drug to describe the entire metabolic pathway.

Compartmental Modeling Approaches

In pharmacokinetic analysis, one-compartment models are frequently employed to describe the disposition of Linezolid's main metabolites, PNU-142586 and PNU-142300. nii.ac.jp A study that developed a comprehensive PopPK model for Linezolid and its metabolites utilized a one-compartment model structure for both PNU-142586 and PNU-142300. nii.ac.jp This approach assumes that after formation, the metabolite distributes into a single, homogenous volume and is eliminated from this compartment. nii.ac.jp The volume of distribution for the metabolites was estimated to be the same as that of the parent drug, Linezolid, at 47.1 L in the studied population. nii.ac.jpnih.gov

Table 1: Structural Model Parameters for Linezolid Metabolites

Parameter Metabolite Model Description Estimated Value Source
Structural Model PNU-142586 & PNU-142300 One-Compartment Model - nii.ac.jp

| Volume of Distribution (V) | PNU-142586 & PNU-142300 | Assumed to be the same as Linezolid | 47.1 L | nii.ac.jpnih.gov |

Covariate Analysis in Metabolite Disposition

A significant aspect of pharmacokinetic modeling is the identification of covariates—physiological factors that can explain inter-individual variability in drug handling. In models describing the disposition of Linezolid's metabolites, renal function, often measured as creatinine (B1669602) clearance (CLcr), has been identified as a critical covariate influencing their clearance. nii.ac.jpnih.gov

Pre-clinical studies in rats and dogs have shown that renal excretion is a major elimination route for both the parent drug and its metabolites. nih.gov This is further supported by modeling studies which have mathematically incorporated CLcr as a factor affecting the clearance (CL) of both PNU-142586 and PNU-142300. nii.ac.jpnih.gov The population mean clearance for PNU-142586 was estimated to be significantly higher than that of PNU-142300 and the parent drug, Linezolid. nii.ac.jpnih.gov These models are instrumental in predicting how changes in renal function might lead to the accumulation of these metabolites. oup.comnii.ac.jpnih.gov

Table 2: Estimated Pharmacokinetic Clearance Parameters from a Population Model

Parameter Description Population Mean Value Influencing Covariate Source
CL of PNU-142586 Clearance of the hydroxyethyl glycine metabolite 13.54 L/h Creatinine Clearance (CLcr) nii.ac.jpnih.gov
CL of PNU-142300 Clearance of the aminoethoxyacetic acid metabolite 7.27 L/h Creatinine Clearance (CLcr) nii.ac.jpnih.gov

| CL of Linezolid | Total clearance of the parent drug | 3.86 L/h | Creatinine Clearance (CLcr) | nii.ac.jpnih.gov |

These pre-clinical and associated clinical modeling efforts provide a quantitative framework for understanding how this compound is processed into its major metabolites and how these metabolites are subsequently eliminated from the body. The models confirm that metabolism is the primary driver of Linezolid clearance and that renal function is paramount for the excretion of its downstream metabolites. nih.govnii.ac.jp

Investigation of Biological Activity and Mechanistic Interactions of Linezolid N Oxide Pre Clinical/in Vitro

Interaction with Host Biological Systems (Pre-clinical/In Vitro)

The interaction of drug metabolites with host biological systems is an important aspect of preclinical assessment. For Linezolid (B1675486) N-Oxide, its characterization as an inactive metabolite has guided the extent of such investigations.

The parent drug, linezolid, is known to be a weak, reversible, and non-selective inhibitor of monoamine oxidase (MAO) enzymes. drugbank.comnih.gov In vitro studies on linezolid metabolism have identified that cytochrome P450 enzymes, specifically CYP2J2 and CYP4F2, contribute to its oxidative clearance. researchgate.net However, specific preclinical and in vitro studies detailing the direct modulatory effects of the Linezolid N-Oxide metabolite on these or other cellular pathways, such as enzyme inhibition or induction, are not prominently featured in the available literature. The focus of such studies has been on the metabolism of the parent drug rather than the subsequent actions of its inactive byproducts.

While the potential for off-target interactions is a critical evaluation for any new chemical entity, dedicated preclinical studies to assess such interactions for this compound are not extensively documented. This is consistent with its classification as an inactive metabolite, which is expected to be cleared from the body without exerting significant pharmacological effects.

Modulation of Cellular Pathways (e.g., enzyme inhibition/induction by the metabolite, in vitro/pre-clinical)

Comparative Biological Activity and Potency with Parent Compound (In Vitro/Pre-clinical)

A direct comparison between this compound and its parent compound, linezolid, highlights the profound impact of metabolic transformation on biological activity.

In vitro studies confirm that linezolid possesses potent antibacterial activity against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). mdpi.com In stark contrast, its N-oxide metabolite is considered microbiologically inactive. drugbank.comfda.gov The oxidation of the morpholine (B109124) ring, which forms this compound, effectively eliminates the antimicrobial potency observed with the parent molecule.

Table 2: Comparative Biological Activity Profile

CompoundAntimicrobial Activity (In Vitro)Primary Mechanism of Action
Linezolid ActiveInhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. drugbank.comwikipedia.org
This compound InactiveNot applicable (lacks significant biological activity). drugbank.comfda.gov

Stability and Degradation Kinetics of Linezolid N Oxide

Stability in Pharmaceutical Formulations (If studied as an impurity or degradation product)

Linezolid (B1675486) N-Oxide is not formulated as an active pharmaceutical ingredient but is studied as a key impurity and degradation product of Linezolid. veeprho.comwho.intsynthinkchemicals.comlgcstandards.com Its presence in Linezolid formulations is an indicator of product degradation, particularly due to oxidation. cu.edu.egresearchgate.net Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), necessitate the monitoring and control of such impurities. rjlbpcs.com

Research on the development of Linezolid injections has identified the formation of degradation impurities, with levels that can range from 0.01% to 0.15%. rjlbpcs.com The World Health Organization (WHO) also lists Linezolid N-oxide as a known degradation product of Linezolid. who.int Forced degradation studies, which are integral to establishing the stability-indicating properties of analytical methods, consistently show the formation of this compound when Linezolid is subjected to oxidative stress. cu.edu.egmdpi.com

The table below summarizes findings from studies where this compound was formed as a degradation product in various Linezolid formulations and solutions under stress conditions.

Table 1: Formation of this compound in Linezolid Stability Studies

Preparation Stress Condition Observations Reference(s)
Linezolid Bulk Drug 3% Hydrogen Peroxide, 80°C for 24 hrs This compound (OXD) was formed as the oxidative degradation product. cu.edu.eg
Linezolid Bulk Drug 30% Hydrogen Peroxide, 100°C for 1 hr Linezolid was oxidized, indicating instability under these conditions. mdpi.com
Linezolid in Intravenous Fluids Stored at 4–6 °C and 25 °C Linezolid was stable at 4–6 °C but showed degradation at 25 °C over time. The study focused on the parent drug's stability. mdpi.com

Chemical Stability Under Various Environmental Conditions (pH, Temperature, Light, Oxidation)

The chemical stability of this compound is intrinsically linked to the degradation of its parent compound, Linezolid. Most available research focuses on the conditions that lead to the formation of this compound from Linezolid, rather than the degradation kinetics of this compound itself.

Oxidation: this compound is the primary product of the oxidative degradation of Linezolid. cu.edu.egresearchgate.net This transformation occurs at the morpholine (B109124) ring of the Linezolid molecule. Studies utilize strong oxidizing agents like hydrogen peroxide (H₂O₂) to simulate and study this degradation pathway. cu.edu.egmdpi.comresearchgate.net For instance, treating Linezolid with 3% H₂O₂ at 80°C for 24 hours leads to the formation of the N-oxide. cu.edu.eg Another study used 30% H₂O₂ at 100°C for one hour to induce oxidation. mdpi.com

pH, Temperature, and Light: Forced degradation studies on Linezolid have demonstrated its susceptibility to various environmental factors, which indirectly govern the potential for this compound to form.

pH: Linezolid is susceptible to degradation in both acidic and alkaline conditions. cu.edu.egmdpi.com It is found to be least stable at high pH values. researchgate.netnih.govnih.gov While hydrolysis of the amide linkage is the primary degradation pathway under acidic and alkaline conditions, the stability profile indicates that pH is a critical factor for the integrity of the parent drug. cu.edu.eg

Temperature: Elevated temperatures accelerate the degradation of Linezolid. researchgate.netresearchgate.netnih.govnih.gov Kinetic studies on Linezolid degradation in an alkaline solution showed that the degradation rate significantly increased with temperature. nih.govnih.gov An activation energy of 58.22 kJ/mol was calculated for Linezolid's degradation in a 0.1 M sodium hydroxide (B78521) solution, highlighting the temperature dependency. nih.govnih.gov

Light: Photodegradation studies indicate that Linezolid can degrade upon exposure to light. researchgate.net

The following table outlines the conditions under which Linezolid degrades, some of which lead to the formation of this compound. Direct kinetic data on the stability of isolated this compound under these conditions is not extensively available in the reviewed literature.

Table 2: Conditions Causing Degradation of Linezolid in Forced Degradation Studies

Stress Factor Condition Result for Linezolid Reference(s)
Oxidation 6% v/v H₂O₂ Degradation observed researchgate.net
3% H₂O₂, 80°C, 24 hrs Formation of this compound cu.edu.eg
Heptavalent Manganese, pH 6.0 Oxidative degradation, rate increases with temperature ijarse.com
Acid Hydrolysis 3 N HCl, 80°C, 24 hrs Degradation observed (hydrolysis of amide linkage) cu.edu.eg
0.5 N HCl Degradation observed researchgate.net
Alkaline Hydrolysis 2 N NaOH, 80°C, 12 hrs Degradation observed (hydrolysis of amide linkage) cu.edu.eg
0.02 M NaOH Degradation observed researchgate.net
Thermal 80 ± 2°C Degradation observed researchgate.net
Photolytic UV radiation (365 nm) Degradation observed researchgate.net

Biostability in Biological Matrices (e.g., animal plasma, tissue homogenates)

Information regarding the specific biostability of this compound in biological matrices is limited. However, studies on the metabolism of the parent drug, Linezolid, provide some context.

An in vitro investigation using human liver microsomes aimed to identify the enzymes responsible for the oxidative metabolism of Linezolid. nih.gov The study found that Linezolid was oxidized to a single metabolite, identified as hydroxylinezolid (M1), through hydroxylation of the morpholine ring. nih.gov The formation of this metabolite was dependent on microsomal protein and NADPH but did not appear to be mediated by common cytochrome P-450 (CYP) enzymes, flavin-containing monooxygenase, or monoamine oxidase. nih.gov The formation of hydroxylinezolid was optimal under basic conditions (pH 9.0), suggesting the involvement of an uncharacterized P-450 enzyme or an alternative oxidative pathway in the microsomes. nih.gov

Notably, this study did not report the formation of this compound as a metabolite in human liver microsomes. nih.gov There is a lack of available data from the searched literature concerning the stability or degradation of this compound when introduced into biological matrices like animal plasma or tissue homogenates.

Implications for Drug Development and Quality Control of Linezolid Theoretical/methodological

Role of Metabolite Profiling and Identification in Drug Discovery and Development (General Principles)

Metabolite profiling and identification are critical components throughout the drug discovery and development process. nih.goveurekaselect.com This involves identifying and quantifying the metabolic products of an investigational drug to gain a comprehensive understanding of its routes of elimination, predict potential drug-drug interactions, and foresee safety concerns in humans. tandfonline.com The human body metabolizes most drugs, primarily in the liver and intestines, through biotransformation reactions designed to make foreign substances easier to eliminate. allucent.com These processes, however, can produce metabolites that are not always pharmacologically inert; some may possess their own therapeutic activity or, conversely, contribute to toxicity. eurekaselect.comallucent.com

The process of metabolite identification guides medicinal chemists in optimizing drug candidates. researchgate.net By pinpointing the parts of a molecule that are most susceptible to metabolism (metabolic "soft-spots"), scientists can make structural modifications to enhance metabolic stability and improve pharmacokinetic properties. researchgate.netadmescope.com Understanding the differences in metabolism between preclinical animal species and humans is also crucial for accurately predicting human pharmacokinetics from animal data and ensuring that the animal models used in toxicology studies are exposed to the same metabolites as humans. admescope.compnas.org

Utilization of Linezolid (B1675486) N-Oxide as a Reference Standard in Analytical Quality Control and Impurity Assessment

Linezolid N-Oxide, a metabolite and oxidative degradation product of the antibiotic Linezolid, serves a crucial function as a reference standard in pharmaceutical analysis. synzeal.comresearchgate.net Reference standards are highly purified compounds used as a benchmark for quantitative and qualitative analysis in quality control (QC) and analytical method development. synzeal.comsynthinkchemicals.com The availability of well-characterized this compound is essential for several regulatory and quality assurance activities. axios-research.com

In the context of quality control, this compound is used to:

Identify and Quantify Impurities: As an identified impurity, the N-oxide reference standard allows analytical chemists to develop specific methods to detect and measure its presence in the final drug product and during stability studies. researchgate.netaxios-research.com This ensures that the amount of this impurity remains below the safety thresholds established by regulatory guidelines.

Method Validation: The standard is used to validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), ensuring they are accurate, precise, and specific for quantifying Linezolid and its related substances. synzeal.compharmacompass.com

Stability Testing: Linezolid can degrade under oxidative stress to form the N-oxide. researchgate.net The reference material is used in forced degradation studies to understand the drug's stability profile and to ensure that analytical methods can adequately separate the degradation products from the active pharmaceutical ingredient (API). ijprajournal.com

Suppliers of pharmaceutical reference standards provide this compound with a comprehensive Certificate of Analysis (CoA), which includes detailed characterization data compliant with regulatory guidelines for use in Abbreviated New Drug Applications (ANDA) or Drug Master File (DMF) submissions. synzeal.comsynthinkchemicals.comaxios-research.com

Table 1: Chemical Identity of this compound This table is interactive. You can sort and filter the data.

Property Value Source
Chemical Name N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide lgcstandards.com
CAS Number 189038-36-6 synzeal.comlgcstandards.com
Molecular Formula C16H20FN3O5 lgcstandards.comusp.org

| Molecular Weight | 353.35 g/mol | lgcstandards.comanantlabs.com |

Bioanalytical Method Development for Metabolite Monitoring in Pre-clinical Research

Developing robust bioanalytical methods is fundamental for monitoring drug and metabolite concentrations in biological matrices during preclinical research. For Linezolid and its metabolites, including this compound, various chromatographic techniques have been established, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent and sensitive technique. ijprajournal.comnih.gov These methods are essential for characterizing the pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME). nih.gov

The development and validation of these methods follow stringent guidelines from regulatory bodies like the FDA. jst.go.jp Key aspects of method development include:

Sample Preparation: Efficient extraction of the analyte from complex biological fluids like plasma or urine is the first step. researchgate.net This can involve techniques like protein precipitation or solid-phase extraction. researchgate.net

Chromatographic Separation: Techniques like HPLC or UPLC are used to separate the parent drug from its metabolites and other endogenous components. ijprajournal.comasm.org

Detection and Quantification: Mass spectrometry is often coupled with chromatography (LC-MS) for its high sensitivity and selectivity, allowing for accurate measurement of low concentrations of metabolites. nih.gov Multiple reaction monitoring (MRM) is a common mode used in tandem mass spectrometry for precise quantification. nih.gov

A validated UPLC-MS/MS bioanalytical assay was developed for the simultaneous measurement of Linezolid and its major metabolite PNU-142300 in human serum. nih.gov The method demonstrated good linearity and precision, with a lower limit of quantification (LLOQ) of 0.01 µg/mL for Linezolid. nih.gov Such methods are critical in preclinical studies to monitor metabolite formation and exposure, providing data that can be used to assess potential safety issues and to understand the drug's disposition before it moves into human clinical trials. pnas.orgnih.gov

Table 2: Example Validation Parameters for a UPLC-MS/MS Bioanalytical Assay This table is interactive. You can sort and filter the data.

Analyte Linearity Range (µg/mL) LLOQ (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE) Source
Linezolid 0.01 - 20 0.01 < 14.2% < 10.4% -9.7% to 12.8% nih.gov

| PNU-142300 | 0.05 - 100 | 0.05 | < 14.2% | < 10.4% | -9.7% to 12.8% | nih.gov |

RSD: Relative Standard Deviation; RE: Relative Error; LLOQ: Lower Limit of Quantification

Theoretical Contributions to Understanding Drug Metabolism Variability and Inter-individual Differences (Excluding clinical outcomes)

The study of Linezolid's metabolism, including the formation of metabolites like this compound, contributes theoretically to the broader understanding of variability in drug response among individuals. Linezolid metabolism primarily involves the oxidation of its morpholine (B109124) ring, leading to two main inactive metabolites, PNU-142586 and PNU-142300. wikipedia.orgpsu.eduresearchgate.net This process was initially thought to be non-enzymatic. amegroups.org However, the formation of various metabolites, including hydroxylated intermediates and N-oxides, points to a complex metabolic pathway that can be influenced by multiple factors, leading to significant inter-individual variability in drug exposure. researchgate.netresearchgate.net

High variability in Linezolid plasma concentrations has been observed, which cannot be explained solely by factors like body weight or age. amegroups.orgresearchgate.net This suggests that differences in metabolic pathways play a significant role. amegroups.org Although Linezolid is not considered a typical substrate for the major cytochrome P450 (CYP) enzymes, its metabolism can still be influenced by individual differences in enzymatic activity. wikipedia.orgresearchgate.net For instance, in vitro studies have investigated the role of various enzymes in Linezolid's oxidation. researchgate.net

The characterization of metabolites like this compound is theoretically important for several reasons:

Identifying Metabolic Phenotypes: Understanding the complete profile of metabolites, including minor ones, can help in identifying different metabolic phenotypes within a population.

Probing Enzyme Function: The relative abundance of different types of metabolites (e.g., N-oxides vs. ring-opened products) in different individuals or preclinical species can provide clues about the specific enzymes involved and their relative activity. researchgate.netsciex.com

Explaining Pharmacokinetic Differences: Differences in the rate and pathway of metabolism are a primary cause of pharmacokinetic variability. nih.gov For Linezolid, individuals with lower total clearance excrete less of the major metabolite PNU-142586, indicating that its formation is a rate-limiting step in the drug's clearance. psu.edu Studying the formation of N-oxides and other metabolites adds another layer to this understanding, helping to build more accurate pharmacokinetic models that can account for observed variability. asm.org

By providing a more complete picture of the metabolic fate of Linezolid, the study of this compound and other metabolites helps refine our theoretical models of drug metabolism and the factors that contribute to inter-individual differences in drug handling.

Table 3: Compound Names Mentioned in This Article

Compound Name Type
Linezolid Parent Drug
This compound Metabolite / Impurity
PNU-142300 Metabolite
PNU-142586 Metabolite
PNU-142618 Metabolite
PNU-143131 Metabolite
PNU-173558 Metabolite

Advanced Research Perspectives and Future Directions in the Study of Linezolid N Oxide

The study of drug metabolites is a critical component of pharmaceutical research, providing insights into a drug's efficacy, safety, and disposition. Linezolid (B1675486) N-Oxide, a metabolite of the oxazolidinone antibiotic Linezolid, represents an important area of ongoing and future research. This article explores the advanced research perspectives and future directions focused specifically on this chemical compound.

Q & A

Basic Research Questions

Q. How can researchers quantify Linezolid N-Oxide in biological matrices, and what methodological considerations ensure accuracy?

  • Methodology : Use validated HPLC-UV methods with parameters optimized for Linezolid derivatives. For example, a mobile phase of 40% methanol and 60% pH 7 phosphate buffer achieves a retention time of ~7 minutes . Calibration curves (e.g., linear range: 2.0–12.0 µg/mL, R² ≥ 0.999) should be developed using standardized reference materials. Stability studies (e.g., 1 month at −20 °C) are critical to confirm analyte integrity during storage and analysis .
  • Data Validation : Include precision and accuracy metrics (e.g., intra-day and inter-day variability <15%) and cross-validate with mass spectrometry for trace-level detection .

Q. What experimental protocols ensure the structural characterization of this compound as a degradation product or impurity?

  • Methodology : Combine spectroscopic techniques (e.g., NMR, FT-IR) with chromatographic separation. For impurities, compare retention times and UV spectra against reference standards. Secondary confirmation via spiking experiments in biological samples can distinguish this compound from parent compounds .
  • Critical Step : Validate peak purity using diode-array detection to rule out co-eluting contaminants .

Advanced Research Questions

Q. How can population pharmacokinetic (PPK) modeling optimize this compound exposure in critically ill patients?

  • Methodology : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to analyze variability in plasma concentrations. Covariates like renal/hepatic function, drug interactions (e.g., P-glycoprotein inhibitors), and disease severity should be incorporated . Monte Carlo simulations can predict target attainment rates for efficacy (e.g., AUC/MIC ≥80) while minimizing toxicity risks .
  • Data Interpretation : Use therapeutic drug monitoring (TDM) to validate model predictions and adjust dosing regimens dynamically .

Q. What molecular mechanisms underlie the emergence of resistance in pathogens exposed to this compound?

  • Methodology : Conduct whole-genome sequencing of resistant strains to identify mutations (e.g., 23S rRNA, cfr, or optrA genes) . Use in vitro PK/PD models to simulate sub-therapeutic drug exposures and track resistance development over time .
  • Contradiction Analysis : Compare resistance rates in clinical isolates (e.g., Enterococci) with in vitro data to assess translational relevance .

Q. How do drug-drug interactions involving this compound influence its pharmacokinetics and toxicity profiles?

  • Methodology : Retrospective cohort studies can identify risk factors (e.g., co-administration with P-glycoprotein inhibitors) linked to supratherapeutic concentrations . In vitro assays (e.g., Caco-2 cell permeability) quantify transporter-mediated interactions .
  • Statistical Approach : Logistic regression models (e.g., odds ratios for thrombocytopenia) evaluate clinical significance of covariates .

Q. What experimental designs minimize bias when assessing this compound’s role in adverse events (e.g., neuropathy)?

  • Methodology : Prospective trials with dose-escalation protocols (e.g., 300 mg vs. 600 mg daily) and predefined toxicity thresholds (e.g., platelet counts, nerve conduction studies) . Blinded adjudication committees reduce observer bias in adverse event reporting .
  • Ethical Consideration : Include TDM-guided dose adjustments to balance efficacy and safety .

Key Research Gaps

  • Analytical : Standardized reference materials for this compound are lacking, complicating cross-study comparisons.
  • Clinical : Long-term safety data (>6 months) and pediatric pharmacokinetic studies are insufficient .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.